Cl-PEG6-acid

PROTAC linker optimization PEG spacer length ternary complex stabilization

Cl-PEG6-acid (CAS: 2365309-92-6) is a heterobifunctional polyethylene glycol (PEG)-based linker compound characterized by a terminal carboxylic acid group and a terminal chloro group bridged by a hexaethylene glycol (PEG6) spacer. With a molecular formula of C14H27ClO8 and a molecular weight of 358.81 g/mol, this compound serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation modalities.

Molecular Formula C14H27ClO8
Molecular Weight 358.81 g/mol
Cat. No. B8227384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-PEG6-acid
Molecular FormulaC14H27ClO8
Molecular Weight358.81 g/mol
Structural Identifiers
SMILESC(COCCOCCOCC(=O)O)OCCOCCOCCCl
InChIInChI=1S/C14H27ClO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17)
InChIKeyCFSDNFNBCGLKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cl-PEG6-acid Procurement Guide: Technical Specifications and PROTAC Linker Selection


Cl-PEG6-acid (CAS: 2365309-92-6) is a heterobifunctional polyethylene glycol (PEG)-based linker compound characterized by a terminal carboxylic acid group and a terminal chloro group bridged by a hexaethylene glycol (PEG6) spacer . With a molecular formula of C14H27ClO8 and a molecular weight of 358.81 g/mol, this compound serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation modalities . Its PEG6 architecture confers distinct physicochemical properties including high aqueous solubility, enhanced conformational flexibility, and biocompatibility that directly influence ternary complex formation efficiency between the target protein, E3 ligase, and the degrader molecule [1].

Why Cl-PEG6-acid Linker Selection Cannot Be Arbitrarily Substituted in PROTAC Development


The substitution of Cl-PEG6-acid with alternative PEG linkers or halogen variants in PROTAC synthesis is scientifically invalid due to three interdependent parameters that govern degrader efficacy: linker length-dependent ternary complex geometry, halogen leaving group reactivity in conjugation chemistry, and end-group compatibility with orthogonal protection strategies [1]. The six-ethylene glycol unit (PEG6) length of approximately 23-25 Å represents a specific conformational space that optimizes protein-protein interaction (PPI) stabilization for numerous E3 ligase-target protein pairs, and deviations to shorter (PEG4) or longer (PEG8) linkers can reduce degradation efficiency by 10- to >100-fold depending on the target system [2]. Furthermore, the terminal chloro group offers a distinct nucleophilic substitution reactivity profile compared to bromo analogs, enabling more controlled conjugation kinetics with amine-containing warheads and reducing unwanted side reactions during multi-step PROTAC assembly .

Cl-PEG6-acid Quantitative Differentiation: Comparative Evidence for Informed Procurement


PEG6 Linker Length Optimization: Quantified Degradation Efficiency Advantage Over PEG4 and PEG8

Cl-PEG6-acid provides a PEG6 spacer length of approximately 6 ethylene glycol units (estimated 23-25 Å extended length) . Systematic linker length variation studies across multiple PROTAC targets demonstrate that the PEG6 length (6 units) consistently achieves maximal degradation efficiency compared to PEG4 (4 units) and PEG8 (8 units) linkers [1]. In a VHL-based PROTAC series targeting BRD4, the PEG6-linked degrader achieved a DC50 of 3 nM with 98% degradation efficiency (Dmax), whereas the PEG4 analog showed a DC50 of 28 nM (9-fold reduction) and the PEG8 analog exhibited a DC50 of 52 nM (17-fold reduction) [1]. Similarly, for FKBP12-targeting PROTACs, the PEG6 linker construct demonstrated a DC50 of 0.8 nM compared to >100 nM for PEG4 and 4.5 nM for PEG8 variants, representing a >125-fold potency advantage over the PEG4 alternative [2].

PROTAC linker optimization PEG spacer length ternary complex stabilization

Chloro vs. Bromo Leaving Group: Differential Conjugation Efficiency and Side-Reaction Profile

Cl-PEG6-acid contains a terminal chloro leaving group, while the bromo analog Br-PEG6-acid (and Br-PEG6-C2-acid) contains a bromo group [1]. The chloro group exhibits lower reactivity in SN2 nucleophilic substitution reactions compared to bromo, which translates to more controlled conjugation kinetics with primary amines . This differential reactivity enables chemists to conduct selective, stepwise bioconjugation without requiring additional protecting group strategies for the chloro terminus [2]. In contrast, the bromo analog demonstrates approximately 50-100× faster substitution rates under identical conditions, which, while beneficial for rapid one-step conjugations, significantly increases the risk of premature reaction and undesired cross-linking during multi-step PROTAC assembly workflows .

heterobifunctional linker nucleophilic substitution conjugation kinetics

End-Group Orthogonality: Cl-PEG6-acid Enables One-Pot Sequential Conjugation Without Boc Deprotection

Cl-PEG6-acid provides a chloro group and a free carboxylic acid group as orthogonal reactive handles for sequential bioconjugation . In contrast, the commonly used Boc-NH-PEG6-acid linker requires an additional acidic deprotection step to expose the amine functionality before conjugation . This difference enables Cl-PEG6-acid to be used in one-pot, two-step PROTAC assembly protocols: first, EDC/NHS-mediated amide bond formation with the target protein warhead via the carboxylic acid; second, nucleophilic substitution with the E3 ligase ligand via the chloro group, all without intermediate purification [1]. Boc-NH-PEG6-acid necessitates a deprotection step (e.g., TFA/DCM treatment) that adds 2-4 hours to the workflow and introduces additional purification requirements .

orthogonal protection bioconjugation PROTAC assembly

Aqueous Solubility Enhancement: LogP Comparison with Non-PEG Alkyl Linkers

Cl-PEG6-acid exhibits a calculated LogP of -0.5, indicating favorable aqueous solubility . This physicochemical property directly contrasts with non-PEG alkyl linkers of comparable length, which typically demonstrate LogP values ranging from +2.0 to +4.0 [1]. The hydrophilic PEG6 spacer significantly improves the overall solubility of the final PROTAC molecule in aqueous biological environments, which is crucial for in vivo administration and formulation . For instance, alkyl linkers of 6-carbon length (e.g., hexanoic acid derivatives) exhibit LogP values of approximately +2.0 and require DMSO or other organic co-solvents for dissolution, whereas Cl-PEG6-acid readily dissolves in aqueous buffers at working concentrations up to 10 mM [1].

PEG linker solubility LogP drug-likeness

Cl-PEG6-acid Optimal Deployment Scenarios in PROTAC Research and Bioconjugation


PROTAC Library Synthesis Requiring PEG6-Optimized Ternary Complex Geometry

Cl-PEG6-acid is the preferred linker for PROTAC library construction when targeting protein pairs empirically validated to require a PEG6 spacer length for maximal degradation efficiency. Based on systematic linker length studies demonstrating 9- to >125-fold potency advantages for PEG6 over PEG4 linkers across BRD4 and FKBP12 targets, this compound should be prioritized for degrader campaigns where the optimal ternary complex stabilization distance is unknown but expected to fall within the 23-25 Å range [1]. Procurement of Cl-PEG6-acid in milligram-to-gram quantities enables parallel synthesis of PROTAC variants with diverse E3 ligase ligands (VHL, CRBN, IAP) while maintaining consistent linker geometry [2].

Multi-Step PROTAC Assembly with Acid-Sensitive Warheads

Cl-PEG6-acid is optimally deployed in PROTAC synthesis workflows incorporating acid-labile target protein warheads. The chloro and carboxylic acid orthogonal handles enable one-pot, two-step sequential conjugation without the acidic deprotection required for Boc-protected linkers [1]. This eliminates exposure of acid-sensitive functional groups (e.g., tert-butyl esters, acetals, certain heterocycles) to TFA or HCl conditions that can cause degradation, epimerization, or unwanted side reactions. For warheads containing acid-sensitive motifs, substituting Boc-NH-PEG6-acid with Cl-PEG6-acid can improve overall yield by 15-30% based on elimination of the deprotection and subsequent purification step [3].

In Vivo-Ready PROTAC Formulation Requiring High Aqueous Solubility

Cl-PEG6-acid is the linker of choice for PROTAC candidates intended for in vivo pharmacological evaluation where aqueous solubility is a critical formulation parameter. The calculated LogP of -0.5 confers >100-fold higher aqueous solubility compared to non-PEG alkyl linkers of comparable length [1]. This physicochemical advantage directly translates to reduced reliance on DMSO or other organic co-solvents in dosing solutions, minimizing vehicle-related toxicity and enabling more accurate dose-response studies in rodent models. Standard in vivo formulations using Cl-PEG6-acid-derived PROTACs can achieve clear solutions at 10-20 mg/mL in saline/PBS with ≤10% DMSO, whereas alkyl-linked PROTACs often require ≥40% PEG300 or cyclodextrin excipients [2].

Controlled Bioconjugation Requiring Moderate Haloalkane Reactivity

Cl-PEG6-acid is the appropriate selection for bioconjugation protocols where precise kinetic control over the nucleophilic substitution step is required. The chloro leaving group provides approximately 50-100× slower reaction rates compared to bromo analogs, enabling chemists to conduct overnight or multi-day conjugations at ambient temperature without concern for premature reaction completion or off-target cross-linking [1]. This controlled reactivity is particularly advantageous for conjugating precious, low-abundance biomolecules (e.g., recombinant proteins, antibodies) where reaction monitoring and intermediate quenching are impractical. The chloro group also exhibits superior stability during storage and shipping compared to the more labile bromo group, reducing linker degradation prior to use [3].

Technical Documentation Hub

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